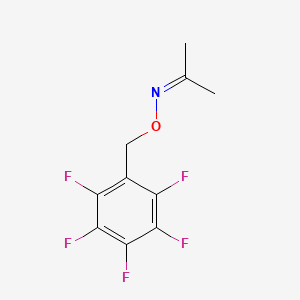

Acetone O-pentafluorophenylmethyl-oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIFNTQMBOCKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345204 | |

| Record name | Acetone O-pentafluorophenylmethyl-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899828-53-6 | |

| Record name | Acetone O-pentafluorophenylmethyl-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone O-pentafluorophenylmethyl-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Synthesis-of-Acetone-O-pentafluorophenylmethyl-oxime

Abstract

This technical guide provides a detailed protocol for the synthesis of Acetone O-pentafluorophenylmethyl-oxime, a critical derivative for the analysis of volatile carbonyl compounds. The synthesis involves the reaction of acetone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a robust method widely employed in analytical chemistry for enhancing the detectability of ketones and aldehydes in gas chromatography (GC). This document offers an in-depth exploration of the reaction mechanism, a step-by-step synthesis protocol, purification techniques, and safety considerations. It is intended for researchers, scientists, and professionals in drug development and analytical sciences who require a reliable method for preparing this important analytical standard.

Introduction

This compound, also known as Acetone O-2,3,4,5,6-PFBHA-oxime, is an oxime ether derivative of acetone.[1] The parent compound, acetone, is a significant biomarker for metabolic conditions such as diabetes and is also a common industrial solvent.[2] The derivatization of acetone into its O-pentafluorophenylmethyl-oxime form is a crucial step in many analytical methods. The pentafluorobenzyl group is a powerful electrophore, making the derivative highly sensitive to electron capture detection (ECD) in gas chromatography, a technique that allows for the quantification of trace amounts of the analyte.[3]

The synthesis of this derivative is achieved through the reaction of acetone with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction is a classic example of oxime formation, a versatile and reliable transformation in organic chemistry.[4][5] The resulting oxime is more stable and less volatile than acetone, facilitating its extraction and analysis.[6] This guide provides a comprehensive protocol for this synthesis, grounded in established chemical principles.

Reaction Overview and Mechanism

The synthesis of this compound is a condensation reaction between acetone and PFBHA. The overall reaction is illustrated below:

Overall Reaction:

Caption: Overall chemical reaction for the synthesis.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the hydroxylamine group in PFBHA acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This results in the formation of a tetrahedral intermediate.[7]

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often catalyzed by a mild acid.

The pentafluorobenzyl group remains unchanged throughout the reaction, serving to enhance the analytical properties of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | ≥98% | Sigma-Aldrich | The primary derivatizing agent. |

| Acetone | ACS Reagent Grade | Fisher Scientific | The carbonyl substrate. |

| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction solvent. |

| n-Hexane | HPLC Grade | VWR | Extraction and chromatography solvent. |

| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | EMD Millipore | Drying agent. |

| Deionized Water | Type I | --- | Used for preparing aqueous solutions and washing. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For pH adjustment. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | --- | For neutralization. |

Detailed Synthesis Protocol

This protocol is designed for the synthesis of a standard solution of this compound suitable for use as a GC standard.

Preparation of Reagents

-

PFBHA Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh before use.

-

Acetone Solution (1 mg/mL): Dilute 126 µL of acetone in 100 mL of deionized water.

Reaction Procedure

-

Reaction Setup: In a 20 mL screw-cap vial, combine 1 mL of the acetone solution and 1 mL of the freshly prepared PFBHA solution.

-

pH Adjustment: Check the pH of the mixture. The reaction is most efficient in a slightly acidic medium (pH 4-5). If necessary, adjust the pH with a few drops of dilute HCl.

-

Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 60°C. Allow the reaction to proceed for 1 hour.[8] For some carbonyls, longer reaction times at room temperature may be necessary.[8]

-

Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

Extraction and Purification

-

Solvent Extraction: Add 2 mL of n-hexane (or dichloromethane) to the reaction vial. Cap the vial and vortex vigorously for 2 minutes to extract the oxime derivative into the organic phase.[8]

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[8]

-

Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette.

-

Washing: To remove any unreacted PFBHA and other water-soluble impurities, wash the organic extract with 2 mL of deionized water. Vortex and centrifuge as before. Discard the aqueous layer. A subsequent wash with a dilute sodium bicarbonate solution can be performed to ensure all acidic components are removed, followed by a final water wash.

-

Drying: Dry the organic extract by passing it through a small column packed with anhydrous sodium sulfate.

-

Concentration: The resulting solution can be used directly for GC analysis or concentrated under a gentle stream of nitrogen if a higher concentration is required.

The following diagram illustrates the experimental workflow:

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. The mass spectrum will show a characteristic molecular ion peak (m/z 253.17) and fragmentation pattern corresponding to the structure of the oxime derivative.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, although the quantities produced in a typical analytical-scale synthesis may be insufficient for this technique without further concentration.

Safety Precautions

-

PFBHA: PFBHA is a hazardous substance. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Dichloromethane and hexane are volatile and flammable organic solvents. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

-

Acids: Handle concentrated hydrochloric acid with extreme care in a fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Product Yield | Incomplete reaction, suboptimal pH, insufficient reagent. | Increase reaction time or temperature.[8] Adjust pH to 4-5. Use a molar excess of the PFBHA reagent.[8] |

| Poor Reproducibility | Inconsistent reaction conditions. | Strictly control all reaction parameters, including temperature, time, and reagent concentrations. |

| Interfering Peaks in GC | Excess PFBHA, contaminated solvents. | Perform a thorough washing of the organic extract.[8] Use high-purity solvents and freshly prepared reagents. |

References

- 1. scbt.com [scbt.com]

- 2. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

Physicochemical properties of Acetone O-pentafluorophenylmethyl-oxime

An In-Depth Technical Guide to the Physicochemical Properties of Acetone O-pentafluorophenylmethyl-oxime

Introduction

This compound, also identified in analytical contexts as an O-pentafluorobenzyl oxime (PFBO) derivative of acetone, is a synthetic ketoxime ether of significant interest to researchers in analytical chemistry, materials science, and drug development.[1][2] Its molecular architecture, which combines a simple acetone backbone with the robust oxime ether linkage and the unique pentafluorophenylmethyl moiety, imparts a distinct set of physicochemical properties. The strong electron-withdrawing nature of the five fluorine atoms profoundly influences the molecule's stability, volatility, and detectability, making it an exemplary derivatizing agent for trace analysis.[3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its functional characteristics. We will delve into its quantitative properties, stability profile, and logical synthetic pathways, offering field-proven insights for its practical application and characterization.

Part 1: Molecular Structure and Core Identifiers

The functionality of this compound is fundamentally derived from its three key structural components: the isopropylidene group ((CH₃)₂C=), the stable oxime ether linkage (=N-O-CH₂-), and the terminal pentafluorophenyl ring (C₆F₅). The oxime ether bond is known for being significantly more resistant to hydrolysis than corresponding imine or hydrazone linkages, a critical feature for applications in aqueous or biological media.[5][6][7] The pentafluorophenyl group, a common motif in medicinal and materials chemistry, imparts high lipophilicity and thermal stability while serving as a powerful electrophore for analytical detection.[4][]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| Synonyms | Acetone, (O-pentafluorobenzyl)oxime; Acetone, PFBO | [1][2][9] |

| CAS Number | 899828-53-6 | [10] |

| Molecular Formula | C₁₀H₈F₅NO | [1][2][10] |

| Molecular Weight | 253.17 g/mol | [1][10] |

| InChI Key | DLIFNTQMBOCKTL-UHFFFAOYSA-N | [1][2][9] |

| SMILES | CC(C)=NOCc1c(F)c(F)c(F)c(F)c1F |[1] |

Part 2: Physicochemical Data and Practical Interpretation

The utility of a chemical compound in a research setting is dictated by its physical properties. The data presented below, largely derived from computational models, provides a strong predictive framework for the behavior of this compound in experimental contexts.

Table 2: Calculated Physicochemical Properties

| Property | Value | Unit | Method | Source |

|---|---|---|---|---|

| logP oct/wat | 3.295 | - | Crippen | [1] |

| log₁₀WS | -4.51 | mol/L | Crippen | [1] |

| Normal Boiling Point (Tboil) | 575.11 | K (302 °C) | Joback | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 45.16 | kJ/mol | Joback | [1] |

| GC Retention Index (Non-polar) | 1167.00 | - | Experimental | [1][2] |

| GC Retention Index (Polar) | 1466.00 | - | Experimental |[1][9] |

Expert Interpretation and Causality:

-

Lipophilicity and Solubility (logP & logWS): A calculated logP of 3.295 indicates that the molecule is significantly lipophilic ("fat-loving"). This is a direct consequence of the large, nonpolar surface area contributed by the pentafluorophenylmethyl group. Consequently, its predicted aqueous solubility is extremely low (log₁₀WS of -4.51 corresponds to ~3.1 x 10⁻⁵ mol/L). For the researcher, this means the compound will readily dissolve in organic solvents like dichloromethane, ethyl acetate, or hexanes but will be practically insoluble in aqueous buffers unless a co-solvent is used. This high lipophilicity is also a key predictor of its potential to cross biological membranes.

-

Volatility (Boiling Point & ΔvapH°): The high calculated boiling point suggests that this compound is a liquid or low-melting solid at standard temperature and pressure. Its volatility, while lower than that of acetone itself, is sufficient for analysis by gas chromatography (GC), especially at the elevated temperatures used in GC ovens. This property is central to its primary application as a derivatizing agent for GC analysis.

-

Chromatographic Behavior (Retention Indices): The experimental retention indices are invaluable for analytical method development. A retention index of 1167 on a non-polar column (like a DB-5) and 1466 on a polar column (like a WAX-type) provides a precise, standardized measure of its elution time relative to n-alkanes. The significant increase in retention index on a polar column indicates strong interactions between the molecule (likely the polar oxime ether linkage and the fluorine atoms) and the polar stationary phase. This data is a self-validating system for its identification in complex mixtures.

Part 3: Stability and Reactivity Profile

-

Hydrolytic Stability: The oxime ether linkage is the cornerstone of this molecule's stability. Unlike imines, which are often readily hydrolyzed in the presence of water, oxime ethers exhibit remarkable stability, particularly around neutral pH.[6][7] However, this stability is pH-dependent. The linkage can be cleaved under strongly acidic conditions, which catalyze the hydrolysis reaction back to acetone, hydroxylamine, and pentafluorobenzyl alcohol.[5][7] Therefore, for long-term storage, the compound should be kept in a dry, neutral environment.

-

Thermal Stability: The use of this compound in gas chromatography, which involves temperatures exceeding 250-300°C, is a strong indicator of its high thermal stability.[2] The aromatic C-F bonds are exceptionally strong, and the overall structure does not possess obvious thermally labile groups, making it well-suited for high-temperature applications.

-

Reactivity: The primary locus of reactivity on this molecule is the pentafluorophenyl ring. While the ether linkage is far less reactive than the corresponding pentafluorophenyl ester, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution under harsh conditions. However, under typical laboratory and physiological conditions, the molecule is relatively inert, which is a desirable trait for a derivatization or bioconjugation reagent.

Part 4: Synthesis and Characterization Strategy

A logical and efficient synthesis of this compound follows a two-step protocol. This approach ensures high yields and straightforward purification.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Acetone Oxime.

-

Rationale: This is a classic condensation reaction between a ketone and hydroxylamine to form the foundational oxime structure.[11][12]

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.

-

In a separate beaker, prepare an equimolar solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

-

Add an equimolar amount of acetone to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield acetone oxime, typically as a white crystalline solid.[13]

-

-

-

Step 2: O-Alkylation with Pentafluorobenzyl Bromide.

-

Rationale: This step employs a Williamson ether synthesis, a robust method for forming ethers. A base is used to deprotonate the hydroxyl group of the oxime, creating a nucleophilic oximate anion that then displaces the bromide from pentafluorobenzyl bromide.

-

Procedure:

-

Dissolve the acetone oxime from Step 1 in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Add a slight excess (e.g., 1.5 equivalents) of a suitable base, such as potassium carbonate (a mild base) or sodium hydride (a strong base, for faster reaction).

-

Stir the mixture for 30 minutes to ensure complete formation of the oximate anion.

-

Add an equimolar amount of pentafluorobenzyl bromide dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 60-80°C) to drive the reaction to completion. Monitor by TLC.

-

After cooling, quench the reaction with water and extract the final product into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography on silica gel.

-

-

Protocol: Structural Characterization

To ensure the integrity of the synthesized product, a multi-faceted analytical approach is required. This constitutes a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see singlets for the two methyl groups of the acetone backbone and a singlet for the benzylic -CH₂- group.

-

¹³C NMR: Will show distinct signals for the methyl carbons, the C=N carbon, the benzylic carbon, and the carbons of the C₆F₅ ring (with characteristic C-F coupling).

-

¹⁹F NMR: This is the most definitive technique. It will show characteristic multiplets for the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring, confirming its presence and substitution pattern.

-

-

Mass Spectrometry (MS):

-

Analysis should reveal a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (~253.17 m/z).

-

Collision-induced dissociation (MS/MS) would likely show characteristic fragmentation patterns, such as the cleavage of the C₆F₅CH₂- group, providing further structural evidence.[14]

-

Part 5: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for specialized applications.

-

Analytical Derivatization Agent: This is the most prominent application. Carbonyl compounds (aldehydes and ketones) are often difficult to analyze directly by GC due to poor volatility or thermal stability. Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine converts them into their PFBO derivatives, such as the title compound. This derivatization dramatically improves their chromatographic properties and introduces a polyfluorinated tag, which allows for highly sensitive detection using an Electron Capture Detector (ECD) or mass spectrometry.

-

Building Block in Medicinal Chemistry:

-

Stable Linker: The robust oxime ether linkage is increasingly used in bioconjugation and the assembly of complex molecules.[7][14] It provides a stable connection point that can withstand a range of physiological conditions.

-

Pharmacokinetic Modulation: The C₆F₅ group is a bioisostere for a phenyl group. Its introduction into a drug candidate can block sites of metabolic oxidation (C-H bonds are replaced by stable C-F bonds), potentially increasing the molecule's half-life. Its high lipophilicity can also be used to tune a drug's ability to cross cellular membranes.

-

Conclusion

This compound is more than a simple derivative; it is a carefully designed molecule whose physicochemical properties are a direct result of its composite structure. Its high lipophilicity, thermal stability, and hydrolytic resistance make it an ideal tool for demanding analytical applications. For researchers and drug development professionals, understanding the interplay between its acetone core, stable oxime ether linker, and electron-deficient aromatic ring is key to leveraging its full potential in creating novel analytical methods and complex molecular architectures.

References

- 1. Acetone, (O-pentafluorobenzyl)oxime - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 9. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 12. Acetone oxime - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: Enhancing Analytical Sensitivity through Derivatization

An In-depth Technical Guide to the Mechanism and Application of Pentafluorobenzyl Oxime Derivatization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the detection and quantification of carbonyl compounds—aldehydes and ketones—present a significant challenge due to their volatility and often low concentrations in complex matrices. Chemical derivatization serves as a powerful strategy to overcome these limitations. By converting the target analyte into a less volatile, more stable, and more easily detectable derivative, we can dramatically enhance the sensitivity and selectivity of analytical methods.

Pentafluorobenzyl (PFB) oxime derivatization, utilizing O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), has become a cornerstone technique, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] The genius of this method lies in the introduction of the pentafluorobenzyl group, a potent electrophore (electron-capturing moiety). This functional group renders the resulting PFB-oxime derivatives exceptionally sensitive to detection by an electron capture detector (ECD) and, more significantly, by mass spectrometry operating in negative ion chemical ionization (NICI) mode.[1][3] This approach can increase sensitivity by orders of magnitude compared to positive ion methodologies, enabling the detection of analytes at picomole levels.[1][3][4]

This guide provides an in-depth exploration of the PFB-oxime derivatization mechanism, the rationale behind experimental choices, a validated protocol, and key considerations for its successful application.

The Core Mechanism: A Tale of Two Steps

The formation of a PFB-oxime from a carbonyl compound and PFBHA is a classic condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[2][5][6] The overall reaction is reversible and is critically influenced by the reaction pH.

Stage 1: Nucleophilic Addition to the Carbonyl Carbon

The reaction is initiated by the nucleophilic attack of the PFBHA's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone.[7][8] The nitrogen atom in hydroxylamine derivatives is considered a "super-nucleophile" due to the alpha effect, where the adjacent oxygen's lone pairs enhance its nucleophilicity.[8]

This initial attack forms a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[9] The rate of this step is highly pH-dependent. A weakly acidic environment is optimal because it facilitates the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. However, if the pH is too low, the nitrogen of the PFBHA reagent becomes protonated, losing its nucleophilicity and inhibiting the reaction.

Stage 2: Acid-Catalyzed Dehydration

The carbinolamine intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[5][9] This step is catalyzed by acid. Protonation of the carbinolamine's hydroxyl group converts it into a much better leaving group (H₂O), facilitating its departure and the subsequent formation of the final oxime product.[9][10] The final product can exist as geometric isomers (E/Z).[11]

Caption: The two-stage mechanism of PFB-oxime formation.

Expertise in Practice: Causality Behind Experimental Choices

A robust analytical method is built on a deep understanding of why specific parameters are chosen. The PFB-oxime derivatization is no exception.

The Power of the PFB Group

The choice of PFBHA as the derivatizing agent is deliberate and strategic. The five fluorine atoms on the benzyl ring are highly electronegative, creating a strong electron-capturing moiety. This property is crucial for the high sensitivity achieved in GC-MS analysis using NICI.[1][3] During NICI, the PFB-oxime derivative readily captures a thermal electron, forming a stable negative ion, which is then detected by the mass spectrometer. This process is highly efficient and results in very low background noise, leading to exceptional signal-to-noise ratios and picomolar detection limits.[3][4]

Optimizing Reaction Conditions

The efficiency of the derivatization reaction is governed by several key parameters that must be carefully controlled for reproducible and quantitative results.

| Parameter | Typical Range | Rationale & Expert Insights |

| Reaction Time | 2 to 24 hours | The reaction can be completed in as little as 2 hours at room temperature for many simple carbonyls.[12] However, for complex mixtures or sterically hindered ketones, longer reaction times (≥24 hours) may be necessary to ensure the reaction proceeds to completion, which is critical for accurate quantification.[11] |

| Temperature | Room Temp. to 60°C | While often performed at room temperature, gentle heating (e.g., 35°C or 50°C) can accelerate the reaction rate.[11][13] However, excessive heat should be avoided as it can potentially degrade thermally labile analytes or derivatives. |

| pH | Weakly Acidic | As dictated by the mechanism, a weakly acidic pH is a critical compromise. It ensures the carbonyl group is sufficiently activated by protonation without deactivating the nucleophilic PFBHA reagent. The reaction is often performed without explicit pH control, as the PFBHA hydrochloride salt provides a suitable acidic environment. |

| Solvent | Ethanol, Acetonitrile, Water | The choice of solvent depends on the sample matrix and analyte solubility. Aqueous solutions are common for environmental samples.[11] For extracts, organic solvents like ethanol or acetonitrile are used.[4] |

| Extraction Solvent | Hexane, Dichloromethane (DCM) | After derivatization in an aqueous medium, the PFB-oximes are extracted into an immiscible organic solvent for GC analysis. Dichloromethane has been shown to produce higher and more reproducible yields compared to hexane.[11] |

A Critical Caveat: Sample Matrix Interferences

When analyzing biological samples, a significant pitfall is the presence of plasmalogens. These are a class of lipids containing a vinyl-ether bond that can degrade during the derivatization process, releasing long-chain aldehydes.[1][3][4] This artifactual generation of aldehydes leads to erroneously high measurements.

Self-Validating Protocol Step: To ensure trustworthiness and accuracy, it is essential to remove plasmalogens prior to derivatization. This is typically achieved through a simple silicic acid column chromatography step, which effectively separates the aldehydes of interest from the interfering plasmalogens.[1][3][4]

Validated Experimental Protocol: PFB-Oxime Derivatization

This protocol provides a generalized, step-by-step methodology for the derivatization of carbonyls in a sample extract.

Reagents & Materials:

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

High-purity solvent (e.g., ethanol, acetonitrile)

-

Sample extract containing aldehydes/ketones, dried under a stream of nitrogen

-

Internal standard solution (if quantitative analysis is desired)

-

High-purity extraction solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

GC vials

Methodology:

-

Reagent Preparation: Prepare a fresh solution of PFBHA (e.g., 5-15 mg/mL) in a suitable solvent like high-purity water or ethanol.[4][11]

-

Sample Preparation: Take a known aliquot of the sample extract (or a standard solution) and evaporate it to dryness under a gentle stream of nitrogen. If analyzing biological extracts, ensure they have been pre-cleaned to remove plasmalogens.[1][3]

-

Derivatization Reaction:

-

Reconstitute the dried sample residue in a small volume of a suitable solvent (e.g., 300 µL ethanol).[4]

-

Add an equal volume of the PFBHA reagent solution (e.g., 300 µL).[4]

-

Vortex the mixture gently and allow it to react at room temperature. For quantitative analysis, a reaction time of at least 2 hours is recommended, with 24 hours being optimal to ensure completion for all species.[11][12]

-

-

Extraction of Derivatives:

-

After the reaction is complete, add a volume of high-purity water to the reaction vial.

-

Add a volume of extraction solvent (e.g., dichloromethane) to extract the PFB-oxime derivatives. Vortex vigorously.

-

Allow the layers to separate. Carefully transfer the organic (bottom, if using DCM) layer to a clean vial.

-

Repeat the extraction step on the aqueous layer to maximize recovery.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent volume down to a final, precise volume (e.g., 100 µL) appropriate for GC-MS injection.

-

-

Analysis: Transfer the final extract to a GC vial and analyze using GC-MS, typically in NICI mode. Monitor for the characteristic ions of the PFB-oxime derivatives.[1]

Caption: A generalized workflow for the analysis of carbonyls using PFB-oxime derivatization.

Conclusion

Pentafluorobenzyl oxime derivatization is a robust and highly sensitive technique that has become indispensable for the trace-level analysis of aldehydes and ketones. A thorough understanding of its underlying two-stage mechanism—nucleophilic addition followed by dehydration—is paramount for method development and troubleshooting. By carefully controlling reaction parameters and, crucially, implementing appropriate sample cleanup steps to mitigate matrix interferences, researchers can leverage the full power of this derivatization strategy. The high-electron affinity of the PFB group, combined with the specificity of the oxime formation reaction, provides a self-validating system that ensures the generation of trustworthy, high-quality data in demanding research and development environments.

References

- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. hou.usra.edu [hou.usra.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Theoretical Insights into the Reactivity of Acetone O-pentafluorophenylmethyl-oxime: A Comprehensive Technical Guide

Abstract

Acetone O-pentafluorophenylmethyl-oxime, a fluorinated oxime ether, presents a unique scaffold for chemical exploration, merging the functionalities of a classic oxime with the potent electronic influence of a pentafluorophenyl group. This technical guide provides a detailed theoretical framework for understanding and predicting the reactivity of this molecule. While direct experimental and computational studies on this specific compound are limited, this paper synthesizes established principles of oxime chemistry and the well-documented effects of polyfluorinated aromatic systems to offer in-depth insights. The primary reactivity pathways, including the Beckmann rearrangement and homolytic N-O bond cleavage, are analyzed in the context of the significant electron-withdrawing nature of the pentafluorophenylmethyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of fluorinated organic molecules.

Introduction: Unveiling a Molecule of Interest

This compound (C₁₀H₈F₅NO) is an organic compound that combines the structural features of acetone oxime with a pentafluorobenzyl ether linkage.[1][2] The inherent reactivity of the oxime moiety (R₁R₂C=N-OR₃) is significantly modulated by the powerful electron-withdrawing properties of the pentafluorophenyl (C₆F₅) group.[3] This functional group is known to dramatically influence molecular reactivity, stability, and acidity through strong inductive effects.[3] Understanding the interplay between the oxime core and the pentafluorophenylmethyl substituent is crucial for predicting its chemical behavior and harnessing its potential in synthetic chemistry and drug discovery. This guide will delve into the theoretical underpinnings of its reactivity, offering a predictive lens for its application in various chemical transformations.

Physicochemical Properties and Structural Features

The key physicochemical properties of this compound are summarized in Table 1. The presence of the five fluorine atoms on the phenyl ring significantly impacts its electronic distribution and, consequently, its chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₅NO | [1][2] |

| Molecular Weight | 253.17 g/mol | [1][2] |

| Alternate Names | Acetone O-2,3,4,5,6-PFBHA-oxime, Acetone, PFBO | [1][2] |

| Calculated logP | 3.295 | [4] |

| Calculated Water Solubility (log₁₀WS) | -4.51 mol/L | [4] |

| Calculated Boiling Point | 575.11 K | [4] |

| Calculated Enthalpy of Vaporization | 45.16 kJ/mol | [4] |

The pentafluorophenyl group is a potent electron-withdrawing moiety due to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I).[3] This electronic pull is transmitted through the methylene linker to the oxime's oxygen atom, influencing the electron density and bond strengths within the C=N-O core.

Core Reactivity Pathways: A Theoretical Perspective

The reactivity of this compound is primarily governed by the fate of the N-O bond and the stability of the resulting intermediates. Two major pathways are theoretically predominant: the Beckmann rearrangement and homolytic N-O bond cleavage.

The Beckmann Rearrangement: An Acid-Catalyzed Transformation

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into N-substituted amides.[5] For this compound, this would involve the migration of one of the methyl groups to the nitrogen atom, yielding N-methylacetamide and pentafluorophenylmethanol.

The proposed mechanism, based on computational studies of acetone oxime, proceeds as follows:[6][7]

-

Protonation of the Oxygen Atom: In the presence of a strong acid, the oxygen atom of the oxime ether is protonated, transforming the pentafluorophenylmethoxy group into a better leaving group.

-

Concerted Migration and Leaving Group Departure: The methyl group anti-periplanar to the O-pentafluorophenylmethyl group migrates to the nitrogen atom in a concerted fashion with the departure of the pentafluorophenylmethanol molecule. This step is typically the rate-determining step. The strong electron-withdrawing nature of the pentafluorophenyl group stabilizes the departing neutral molecule, potentially accelerating this step compared to oximes with electron-donating groups.

-

Formation of a Nitrilium Ion: The migration of the methyl group results in the formation of a stable nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is subsequently attacked by water, and after deprotonation, yields the final N-methylacetamide product.

Homolytic N-O Bond Cleavage: The Iminoxyl Radical Pathway

Under thermal or photochemical conditions, or in the presence of a radical initiator, the relatively weak N-O bond in oximes can undergo homolytic cleavage to generate an iminoxyl radical.[4][8] The formation and subsequent reactions of these radicals are a cornerstone of modern synthetic chemistry.[9][10]

For this compound, this pathway would lead to the formation of an acetoniminoxyl radical and a pentafluorobenzyl radical.

-

Initiation: The reaction is initiated by heat, light, or a radical initiator, causing the homolytic cleavage of the N-O bond. The stability of the resulting pentafluorobenzyl radical, while not exceptionally high, is sufficient for this process to be viable under appropriate conditions.

-

Iminoxyl Radical Reactivity: The acetoniminoxyl radical can then undergo a variety of reactions, such as:

-

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a suitable donor to form acetone oxime.

-

Intermolecular Addition: Adding to unsaturated systems like alkenes or alkynes.

-

Intramolecular Cyclization: If appropriate functionality is present elsewhere in the molecule.

-

-

Pentafluorobenzyl Radical Reactivity: The pentafluorobenzyl radical can also participate in various radical reactions, including dimerization or reaction with a solvent or trapping agent.

The strong electron-withdrawing nature of the pentafluorophenyl group will influence the electronic properties of the resulting pentafluorobenzyl radical, which could affect its subsequent reactivity.

Proposed Experimental Protocol: A Computational Chemistry Approach

To gain quantitative insights into the reactivity of this compound, a computational study using Density Functional Theory (DFT) is highly recommended. DFT offers a good balance between accuracy and computational cost for studying reaction mechanisms.

A. Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

B. Methodology:

-

Geometry Optimization:

-

Optimize the ground state geometries of the reactant (this compound), intermediates (e.g., protonated species, nitrilium ion), transition states, and products for both the Beckmann rearrangement and homolytic cleavage pathways.

-

A suitable level of theory would be the B3LYP functional with a 6-311+G(d,p) basis set. This combination has been shown to provide reliable results for similar systems.[6]

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations at the same level of theory on all optimized structures.

-

Confirm that ground states and intermediates have zero imaginary frequencies, and that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Transition State Searching:

-

Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword) to locate the transition state structures for the key steps of the reaction pathways.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

Perform IRC calculations starting from the transition state geometries to confirm that they connect the correct reactants and products.

-

-

Solvent Effects:

-

To model reactions in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), using the appropriate solvent (e.g., water for hydrolysis, or a non-polar solvent for radical reactions).

-

-

Energy Profile Construction:

-

Construct a reaction energy profile by plotting the relative energies (including ZPVE corrections) of all stationary points along the reaction coordinate. This will allow for the determination of activation barriers and reaction enthalpies.

-

-

Analysis of Electronic Structure:

-

Perform Natural Bond Orbital (NBO) analysis to study the charge distribution and bonding interactions in the reactants, intermediates, and transition states. This can provide further insight into the electronic effects of the pentafluorophenylmethyl group.

-

Conclusion and Future Outlook

This technical guide has presented a theoretical framework for understanding the reactivity of this compound. Based on established principles, the Beckmann rearrangement and homolytic N-O bond cleavage are proposed as the primary reaction pathways. The strong electron-withdrawing nature of the pentafluorophenylmethyl group is predicted to play a significant role in modulating the energetics and outcomes of these transformations.

The proposed computational protocol provides a clear roadmap for researchers to quantitatively investigate these theoretical predictions. Such studies would not only deepen our fundamental understanding of this specific molecule but also contribute to the broader knowledge of how potent electronic effects of fluorinated substituents can be harnessed in the design of novel chemical reactions and functional molecules. Further experimental work is warranted to validate these theoretical insights and to explore the synthetic utility of this compound as a versatile building block in organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of oximes for diverse methodologies and synthetic applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Acetone O-pentafluorophenylmethyl-oxime

Introduction

Acetone O-pentafluorophenylmethyl-oxime (PFBMOA), with the CAS number 899828-53-6, is a derivatizing agent of significant interest in analytical chemistry.[1] Its application is particularly prominent in gas chromatography (GC) for the sensitive detection of carbonyl compounds. The pentafluorobenzyl group enhances the electron-capturing properties of the molecule, making it highly suitable for electron capture detection (ECD), a technique known for its exceptional sensitivity. Understanding the stability and optimal storage conditions of PFBMOA is paramount for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and reliability of analytical results. This guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage and handling protocols for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₈F₅NO | [1][2][3] |

| Molecular Weight | 253.17 g/mol | [1][2] |

| Appearance | Typically a crystalline solid. | Inferred from related oximes[4] |

| Solubility | Expected to have low water solubility and good solubility in organic solvents like dichloromethane, ether, and chloroform. | [4][5] |

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture and reactive chemicals.

Inherent Stability

The pentafluorobenzyl group is generally stable due to the strong carbon-fluorine bonds. The oxime ether linkage (C=N-O-C) is the most probable site of chemical degradation.

Potential Degradation Pathways

Hydrolysis: The most likely degradation pathway for this compound is hydrolysis of the oxime ether bond, especially under strong acidic or basic conditions.[5] This reaction would yield acetone and O-pentafluorobenzylhydroxylamine.

Caption: Postulated hydrolytic degradation pathway.

Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition. Thermal degradation may generate nitrogen oxides, carbon monoxide, and other toxic fumes.[6]

Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to break chemical bonds. While specific data for this compound is unavailable, it is prudent to protect it from light, a general precaution for many organic analytical standards.[7]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity and extend the shelf-life of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions.[8] For long-term storage, some suppliers may recommend colder temperatures. |

| Light | Store in an amber, light-resistant container. | Protects the compound from potential photodegradation.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can participate in degradation reactions. |

| Container | Use a tightly sealed container made of inert material such as borosilicate glass. | Prevents contamination and evaporation.[6][9] |

Handling Precautions

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[6][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Avoid contact with skin and eyes.[6]

-

Prevent the build-up of electrostatic charge.[11]

-

Keep away from heat, sparks, and open flames.[11]

-

Avoid contact with strong oxidizing agents, as these are incompatible with oximes.[6]

Experimental Protocol for Stability Assessment

To empirically determine the stability of a new batch of this compound, a formal stability study is recommended.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, humidity, light) over a defined period.

Materials

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV or ECD)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

Experimental Workflow

Caption: Experimental workflow for a stability study.

Step-by-Step Methodology

-

Initial Analysis (t=0):

-

Accurately prepare a stock solution of this compound in a suitable solvent.

-

Analyze the solution using a validated chromatographic method to determine the initial purity and concentration. This serves as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the stock solution into several vials for each storage condition.

-

Place the vials in the respective controlled environments.

-

-

Time-Point Analysis:

-

At each scheduled time point, retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Analyze the sample using the same chromatographic method as the initial analysis.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

-

Identify any new peaks in the chromatogram, which may correspond to degradation products.

-

Conclusion

While specific, long-term stability data for this compound is not extensively published, a thorough understanding of its chemical structure and the behavior of related compounds allows for the formulation of reliable storage and handling guidelines. Adherence to the recommendations outlined in this guide—namely, storage at refrigerated temperatures, protection from light and moisture, and the use of appropriate handling procedures—is essential for preserving the integrity of this valuable analytical reagent. For critical applications, conducting an in-house stability study is strongly advised to establish a definitive shelf-life under your specific laboratory conditions.

References

- 1. scbt.com [scbt.com]

- 2. Acetone, (O-pentafluorobenzyl)oxime - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetone, (O-pentafluorobenzyl)oxime [webbook.nist.gov]

- 4. Acetone oxime - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 8. pentapharm.com [pentapharm.com]

- 9. carlroth.com [carlroth.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. Mobile [my.chemius.net]

An In-depth Technical Guide to Acetone O-pentafluorophenylmethyl-oxime

This guide provides a comprehensive overview of Acetone O-pentafluorophenylmethyl-oxime, a significant derivative in analytical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles.

Core Molecular Attributes

This compound is a synthetically derived oxime ether. The incorporation of the pentafluorophenyl group imparts unique properties, particularly enhancing its utility in sensitive analytical detection methods.

Molecular Formula and Weight

The chemical formula for this compound is C₁₀H₈F₅NO .[1][2][3] Its molecular weight is approximately 253.17 g/mol .[1][2][3]

Chemical Structure and Identifiers

The structure consists of an acetone oxime core where the hydroxyl hydrogen is replaced by a pentafluorobenzyl group.

-

CAS Number: 899828-53-6[1]

-

Synonyms: Acetone O-2,3,4,5,6-PFBHA-oxime, O-(2,3,4,5,6-Pentafluorobenzyl)-N-isopropylidenehydroxylamine, 2-Propanone O-[(pentafluorophenyl)methyl]oxime[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₅NO | [1][2][3] |

| Molecular Weight | 253.17 g/mol | [1][2][3] |

| CAS Number | 899828-53-6 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a direct application of O-alkylation of an oxime. The process involves the reaction of acetone oxime with a pentafluorobenzylating agent.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: the formation of the acetone oxime precursor and its subsequent derivatization.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: A Proposed Synthesis

This protocol is based on established methods for the O-alkylation of oximes.

Part A: Synthesis of Acetone Oxime

-

Dissolution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Neutralization & Cooling: In a separate beaker, dissolve sodium hydroxide in water and cool the solution in an ice bath.

-

Reaction Initiation: Slowly add the cooled sodium hydroxide solution to the hydroxylamine hydrochloride solution while maintaining a low temperature.

-

Acetone Addition: Add acetone to the reaction mixture.

-

Reaction & Extraction: Stir the mixture at room temperature. After the reaction is complete, extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetone oxime, which can be further purified by recrystallization.

Part B: Synthesis of this compound

-

Anion Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Oxime Addition: Slowly add a solution of the previously synthesized acetone oxime in the same anhydrous solvent to the base suspension. This will generate the oximate anion.

-

Alkylation: To the resulting mixture, add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Analytical Characterization

The pentafluorobenzyl group is a strong electrophore, making this molecule particularly amenable to sensitive detection by gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound. The derivatization of acetone to its O-pentafluorobenzyl oxime significantly improves its chromatographic properties and allows for highly sensitive detection.

Expected Mass Spectrum Fragmentation:

The mass spectrum is expected to be characterized by several key fragments. In positive-ion electron ionization (EI) mode, a prominent peak at m/z 181 is anticipated, corresponding to the stable pentafluorobenzyl cation ([C₆F₅CH₂]⁺).[4] Other expected fragments include the loss of the pentafluorobenzyl group ([M-181]⁺) and the loss of the entire pentafluorobenzyloxy moiety ([M-197]⁺).[4]

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the acetone moiety and a singlet for the methylene (-CH₂-) protons of the pentafluorobenzyl group. The integration of these peaks would be in a 6:2 ratio, respectively.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl carbons, the imine carbon (C=N), the methylene carbon, and the carbons of the pentafluorophenyl ring.

-

¹⁹F NMR: The fluorine NMR will display characteristic signals for the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the oxime, the C-F bonds of the pentafluorophenyl ring, and the C-H bonds of the methyl and methylene groups. The absence of a broad O-H stretching band, which would be present in the acetone oxime precursor, confirms the successful O-alkylation.

Applications in Research and Development

The primary application of this compound lies in its role as a derivatizing agent for the sensitive detection of acetone and other carbonyl compounds.

Analytical Derivatization

The derivatization of volatile and non-volatile carbonyl compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form their corresponding oximes is a widely used technique in analytical chemistry.[5] This process is crucial for:

-

Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the resulting oxime derivative extremely sensitive to electron capture detection (ECD), a common detector in gas chromatography.

-

Improved Chromatography: The derivatization increases the molecular weight and volatility of the analytes, often leading to better separation and peak shape in GC analysis.

-

Structural Confirmation: The characteristic mass fragmentation pattern of the PFB oximes provides a high degree of confidence in the identification of the original carbonyl compound.[4]

This methodology is applied in various fields, including environmental monitoring for airborne aldehydes and ketones, clinical analysis of biological fluids for metabolic profiling, and food and beverage quality control.[3][6][7]

Potential in Drug Development

While direct applications of this compound in drug development are not established, the oxime functional group is of significant interest in medicinal chemistry.

-

Bioisosterism: The oxime group can act as a bioisosteric replacement for other functional groups in drug candidates to improve their pharmacokinetic or pharmacodynamic properties.

-

Prodrugs: The O-alkyl oxime linkage can be designed to be cleavable under specific physiological conditions, making it a potential linker in prodrug design for the targeted release of an active pharmaceutical ingredient.

-

Enzyme Inhibition: Oxime derivatives have been investigated as inhibitors for various enzymes. The specific stereoelectronic properties of the oxime can be tailored to achieve high binding affinity and selectivity.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical tool, primarily serving as a derivatizing agent for the ultra-sensitive analysis of acetone and other carbonyl compounds. Its synthesis is straightforward, and its analytical properties are well-suited for modern chromatographic and mass spectrometric techniques. While its direct role in drug development is yet to be explored, the chemistry of the oxime functional group it possesses holds considerable potential in medicinal chemistry. This guide provides a solid foundation for researchers and scientists working with or considering the use of this and related compounds.

References

- 1. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatives for sensitive identification and quantitation of aldehydes, ketones, and oxoacids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding oxime formation with PFBHA

An In-Depth Technical Guide to Oxime Formation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a pivotal derivatizing agent in analytical chemistry, prized for its ability to convert carbonyl compounds—aldehydes and ketones—into stable, readily analyzable oxime derivatives.[1] This guide provides a comprehensive exploration of the principles and practices of oxime formation using PFBHA. Authored from the perspective of a Senior Application Scientist, it moves beyond mere protocol recitation to elucidate the underlying chemical mechanisms, rationale for experimental choices, and strategies for method optimization. Detailed methodologies, data presentation, and visual diagrams are provided to equip researchers with the knowledge to confidently and effectively employ PFBHA derivatization in their analytical workflows, particularly for sensitive detection methods like gas chromatography-mass spectrometry (GC-MS).

The Strategic Imperative for PFBHA Derivatization

In many analytical contexts, the direct measurement of aldehydes and ketones is fraught with challenges. These compounds can be thermally labile, exhibit poor chromatographic behavior, and may lack the necessary properties for sensitive detection.[2] Derivatization is the process of chemically modifying an analyte to enhance its analytical suitability. PFBHA has emerged as a superior reagent for this purpose due to several key advantages:

-

Enhanced Volatility and Thermal Stability: The resulting oxime derivatives are significantly more volatile and stable than the parent carbonyls, making them ideal for GC analysis.[1][3]

-

Superior Detection Sensitivity: The pentafluorobenzyl group is strongly electrophilic (electron-capturing).[1] This makes the derivatives highly responsive to Electron Capture Detection (ECD) and enhances their signal in Electron Capture Negative Ionization (ECNI) mass spectrometry, enabling trace-level quantification.[4]

-

Reaction Specificity: PFBHA reacts specifically with the carbonyl functional group, providing a targeted approach for complex matrices.[5][6]

-

Quantitative Reaction: The reaction proceeds to completion under optimized conditions, ensuring accurate and reproducible quantification.[3]

Compared to traditional reagents like 2,4-dinitrophenylhydrazine (DNPH), PFBHA offers the benefits of forming more stable derivatives that are less prone to degradation at elevated GC inlet temperatures and do not require extensive cleanup steps.[3][7]

The Chemistry of Oxime Formation: A Mechanistic View

The reaction between a carbonyl compound and PFBHA is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a stable N-[(pentafluorobenzyl)oxy]imine, commonly known as an oxime.[1][6][8]

The reaction proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine group in PFBHA, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[8][9]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) under acidic or basic conditions to form the final oxime product.[1][10]

This process is illustrated in the diagram below.

Caption: Mechanism of Oxime Formation with PFBHA.

For asymmetrical carbonyl compounds, this reaction can result in the formation of two geometric isomers, (E) and (Z), which may be chromatographically resolved.[8][11] For quantitative analysis, the peak areas of both isomers are typically summed.

A Validated Protocol for PFBHA Derivatization

This section provides a robust, field-tested protocol for the derivatization of carbonyls in aqueous samples, adapted from established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA).[6][11] The causality behind each step is explained to ensure a self-validating system.

Reagent and Sample Preparation

-

PFBHA Reagent Solution (15 mg/mL): Prepare this solution fresh daily. For example, to prepare 10 mL, dissolve 150 mg of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in 10 mL of reagent-grade water. The hydrochloride salt is used for its stability and solubility.[12][13]

-

pH Buffer: A potassium hydrogen phthalate (KHP) buffer to adjust the sample pH to approximately 4 is often used.[11] The reaction is typically more efficient under slightly acidic conditions.

-

Extraction Solvent: High-purity hexane is the recommended solvent for extracting the oxime derivatives.[4][6] It is effective at extracting the nonpolar derivatives while leaving behind excess polar PFBHA reagent, which can interfere with analysis.[4]

-

Sample Preparation: Aqueous samples should be collected in clean glassware. If residual chlorine is present, it should be quenched with a reducing agent like ammonium chloride.[11]

Step-by-Step Derivatization and Extraction Workflow

-

Sample Aliquot: Place a 20 mL aliquot of the aqueous sample into a 40 mL vial.

-

pH Adjustment: Add buffer (e.g., KHP) to adjust the sample pH to 4. This facilitates the dehydration step of the reaction mechanism.

-

Reagent Addition: Add 1 mL of the 15 mg/mL PFBHA solution to the sample vial. This provides a molar excess of the derivatizing agent to drive the reaction to completion.

-

Reaction Incubation: Seal the vial and place it in a heated water bath or incubator at 35-60°C for 2 hours.[6][11][14] The elevated temperature increases the reaction rate. The optimal time and temperature may vary depending on the specific carbonyls being analyzed and should be empirically determined.[14][15]

-

Extraction: After cooling the sample to room temperature, add 4 mL of hexane to the vial.

-

Mixing: Cap the vial and shake vigorously for 1-2 minutes to ensure intimate contact between the aqueous and organic phases, facilitating the transfer of the oxime derivatives into the hexane layer.

-

Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analytes.

-

Extract Collection: Carefully transfer the hexane layer to a clean GC vial for analysis. An optional acidic wash step can further clean the extract.[11]

The following diagram visualizes this experimental workflow.

Caption: PFBHA Derivatization & Extraction Workflow.

Optimization and Performance Characteristics

Achieving the highest sensitivity and accuracy requires careful optimization of the derivatization parameters. The key variables to consider are reaction time, temperature, pH, and PFBHA concentration.[15][16]

| Parameter | Range/Value | Rationale & Field Insights |

| Reaction Temperature | 35 - 80°C | Higher temperatures generally increase reaction rates, but excessive heat can degrade certain analytes. An optimal temperature of 60°C is a common starting point.[14][17] |

| Reaction Time | 1 - 24 hours | While many protocols suggest 2 hours, some complex or less reactive carbonyls may require longer incubation to ensure complete derivatization.[6][15] Time course studies are recommended during method development. |

| pH | 1 - 4 | Slightly acidic conditions (pH 4) are often optimal for the dehydration step.[11] However, some studies have found better results at a lower pH (e.g., pH 1) post-derivatization for extraction.[15] |

| PFBHA Concentration | 0.4 - 17 mg/mL | A sufficient molar excess is crucial. The optimal concentration depends on the expected levels of carbonyls in the sample.[15][17] Excess reagent can sometimes create background noise in the analysis.[4] |

| Extraction Solvent | Hexane, Dichloromethane | Hexane is preferred for its selectivity in extracting the nonpolar oximes while leaving polar interferences behind.[4] Dichloromethane can also be effective.[16] |

Method validation should establish performance metrics including linearity, limits of detection (LOD), and precision. With optimized methods, LODs in the range of 0.01 to 0.17 µmol L⁻¹ can be achieved for various carbonyl compounds.[15]

Conclusion and Future Perspectives

PFBHA derivatization is a robust and highly sensitive technique that is indispensable for the trace-level analysis of aldehydes and ketones in diverse fields, including environmental science, food chemistry, and clinical diagnostics.[1][5] By understanding the core chemical principles and systematically optimizing the reaction conditions, researchers can develop self-validating analytical methods of high precision and accuracy. Future advancements may focus on automating the derivatization process, such as through on-fiber derivatization for solid-phase microextraction (SPME), to further enhance throughput and reduce sample handling.[3][18] This guide provides the foundational knowledge for both immediate application and future innovation in the analysis of carbonyl compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. hou.usra.edu [hou.usra.edu]

- 7. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine = 98 57981-02-9 [sigmaaldrich.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS [mdpi.com]

- 18. amt.copernicus.org [amt.copernicus.org]

An In-Depth Technical Guide to Derivatization in Gas Chromatography: From Principles to Practice

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of derivatization in gas chromatography (GC). Moving beyond a simple recitation of methods, this document delves into the fundamental principles, reaction mechanisms, and practical considerations that underpin successful derivatization strategies. The goal is to empower analysts to not only execute these techniques but also to make informed decisions in method development, optimization, and troubleshooting.

The ‘Why’ of Derivatization: Overcoming Analytical Hurdles in GC

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1] However, many molecules of interest in pharmaceutical and biomedical research, such as steroids, fatty acids, and amino acids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures of the GC inlet and column.[2][3] Derivatization is the process of chemically modifying these analytes to produce new compounds with properties more suitable for GC analysis.[1]

The primary objectives of derivatization are:

-

Increased Volatility: By replacing active hydrogens on polar functional groups with less polar moieties, intermolecular forces like hydrogen bonding are minimized.[1][3] This reduction in polarity leads to a significant increase in the analyte's vapor pressure, allowing it to be readily volatilized in the GC inlet.[2]

-

Improved Thermal Stability: Derivatization protects thermally labile functional groups from degrading at high temperatures, ensuring the integrity of the analyte during analysis.[1][3]

-

Enhanced Chromatographic Performance: Polar analytes can interact with active sites on the GC column and inlet liner, leading to poor peak shape (tailing) and reduced resolution. Derivatization masks these polar groups, resulting in sharper, more symmetrical peaks and improved separation efficiency.[4][5]

-